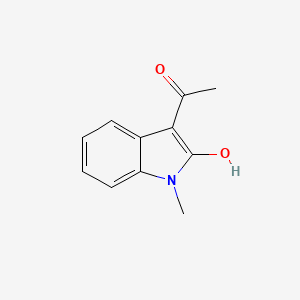

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone

Descripción general

Descripción

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of acetylacetone with indole under basic conditions. The reaction proceeds with the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neurodegenerative Diseases

Research indicates that 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone exhibits potential as a lead compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its biological activities suggest it may influence neuroprotective mechanisms, although further studies are necessary to elucidate its efficacy and mechanism of action .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study demonstrated that increasing concentrations of this compound resulted in a larger zone of inhibition in bacterial cultures, indicating its potential as an antimicrobial agent .

Cancer Research

Molecular docking studies have revealed that this compound can interact with DNA gyrase, a critical enzyme in bacterial DNA replication, suggesting its potential use in developing new antibiotics . Additionally, compounds structurally related to this compound have been investigated for their anticancer properties, indicating a broader application in oncology .

Agricultural Applications

Plant Growth Regulation

The indole structure is known for its role in plant hormone activity. Compounds similar to this compound may be explored for their ability to regulate plant growth and development by acting as growth promoters or inhibitors .

Synthetic Chemistry Applications

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various reactions, including condensation and reduction processes. The versatility of this compound makes it a valuable building block for synthesizing more complex organic molecules .

Table 1: Biological Activities of this compound

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reaction | PhMgBr in THF | Moderate | |

| Aldol Condensation | Enolate formation with aldehydes | High |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death rates compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative disorders.

Case Study 2: Antimicrobial Activity Evaluation

In a controlled experiment, varying concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a clear correlation between concentration and antimicrobial efficacy, with the highest concentration showing significant inhibition of bacterial growth.

Mecanismo De Acción

The mechanism of action of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity. The specific pathways and targets depend on the context of its application, such as antiviral or anticancer activities .

Comparación Con Compuestos Similares

- 1-methylindole-3-carboxaldehyde

- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole

- N-arylsulfonyl-3-acetylindole derivatives

Uniqueness: 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, also known as a derivative of indole, has garnered attention in the scientific community due to its diverse biological activities. Indole and its derivatives are known for their roles in various pharmacological applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents. The compound features an indole moiety that is crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, akin to colchicine's action. In vitro studies report IC50 values indicating potent antiproliferative activity (e.g., IC50 = 0.34 μM against MCF-7) .

Antifungal Activity

The compound also displays antifungal activity against strains such as Candida spp. and Aspergillus niger. In a study assessing several indole derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL against various fungal strains . This suggests its potential as a therapeutic agent in treating fungal infections.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. For example, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the indole structure can significantly enhance AChE inhibitory potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : It competes with substrates for binding sites on enzymes like AChE, disrupting normal enzymatic function.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Cancer Cell Lines : A study reported that treatment with the compound led to a dose-dependent reduction in cell viability across multiple cancer cell lines, with significant effects observed at concentrations as low as 0.5 μM.

- Fungal Infections : Clinical isolates treated with the compound showed reduced growth rates compared to control groups, highlighting its potential as a novel antifungal agent.

Data Tables

| Biological Activity | Target | IC50 (μM) | MIC (mg/mL) |

|---|---|---|---|

| Anticancer | MCF-7 | 0.34 | - |

| Antifungal | C. albicans | - | 0.250 |

| AChE Inhibition | AChE | - | - |

Propiedades

IUPAC Name |

1-(2-hydroxy-1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)10-8-5-3-4-6-9(8)12(2)11(10)14/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBMWAMRAMELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60840828, DTXSID201257707 | |

| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-91-0, 922142-24-3 | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124043-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.